9-Methyl-4-oxa-1-azaspiro[5.5]undecane is a complex organic compound featuring a distinctive spirocyclic structure characterized by its unique arrangement of atoms. This compound belongs to the class of spiro compounds, which are known for their non-adjacent ring structures that create a bridge between them. The incorporation of nitrogen and oxygen atoms contributes to its potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and materials science .
The compound is synthesized through various organic reactions, often involving multi-step processes to achieve the desired structural configuration. Research indicates that derivatives of this compound may exhibit significant biological activities, including inhibition of certain enzymes, which positions it as a candidate for further pharmacological studies .
9-Methyl-4-oxa-1-azaspiro[5.5]undecane is classified as a spirocyclic compound due to its unique structural characteristics. Its molecular formula is CHNO, with a molecular weight of approximately 185.26 g/mol. The presence of both nitrogen and oxygen in its structure enhances its reactivity and potential applications in various fields .
The synthesis of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane typically involves several key steps:
Technical details regarding specific reaction conditions, catalysts, and yields are critical for optimizing the synthesis process and ensuring reproducibility in research settings .
The molecular structure of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane can be represented by its chemical formula CHNO. The structural representation shows a spirocyclic framework consisting of a nitrogen-containing ring fused with an oxygen-containing ring.
Key structural data includes:
The unique arrangement of atoms within this compound contributes to its potential interactions with biological targets, influencing its pharmacological properties .
9-Methyl-4-oxa-1-azaspiro[5.5]undecane participates in various chemical reactions that can modify its structure and enhance its biological activity:
Technical details regarding these reactions include reaction conditions such as temperature, solvent choice, and catalyst presence, which are crucial for optimizing yields and selectivity .
The mechanism of action for 9-Methyl-4-oxa-1-azaspiro[5.5]undecane primarily involves its interaction with specific biological targets, such as enzymes or receptors:
Research has demonstrated that derivatives of this compound exhibit varying degrees of activity against specific strains of bacteria and cancer cells, indicating its potential utility in pharmacological applications .
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that modifications can significantly alter these properties, impacting both synthetic pathways and biological efficacy .
9-Methyl-4-oxa-1-azaspiro[5.5]undecane has several promising applications in scientific research:
Spirocyclic heterocycles represent a distinctive class of organic compounds characterized by a single atom (spiro atom) shared between two ring systems, conferring three-dimensional complexity often absent in planar aromatic scaffolds. This unique architecture significantly influences their physicochemical properties, pharmacokinetic behavior, and target-binding capabilities. The incorporation of heteroatoms like nitrogen and oxygen further enhances their potential for forming diverse interactions with biological targets, making them privileged structures in modern drug discovery. Within this domain, 9-Methyl-4-oxa-1-azaspiro[5.5]undecane exemplifies a strategically designed oxygen-nitrogen containing spirocycle attracting interest for its synthetic accessibility and potential for generating novel bioactive molecules.
9-Methyl-4-oxa-1-azaspiro[5.5]undecane (CAS: 938374-36-8, Molecular Formula: C₁₀H₁₉NO, Molecular Weight: 169.26 g/mol) possesses a well-defined spirocyclic architecture central to its chemical behavior and potential applications. The core structure consists of two six-membered rings (piperidine and tetrahydropyran) fused at a shared spiro carbon atom (C-9), forming the characteristic [5.5]undecane spiro system. A methyl group substituent at the spiro carbon (C-9) introduces steric bulk and lipophilicity, influencing conformation and intermolecular interactions. The canonical SMILES representation (CC1CCC2(CC1)COCCN2) and InChIKey (DVLJJKWPSYQBCL-UHFFFAOYSA-N) provide unambiguous identification [1] [8].
Table 1: Key Identifiers and Properties of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane
Property | Value | Source/Reference |
---|---|---|
CAS Number | 938374-36-8 | [1] [8] |
Molecular Formula | C₁₀H₁₉NO | [1] [8] |
Molecular Weight | 169.26 g/mol | [1] |
IUPAC Name | 9-Methyl-4-oxa-1-azaspiro[5.5]undecane | [1] |
Canonical SMILES | CC1CCC2(CC1)COCCN2 | [1] |
InChIKey | DVLJJKWPSYQBCL-UHFFFAOYSA-N | [1] |
Purity (Typical) | ≥95% | [1] |
LogP (Estimated) | ~1.60 | [1] |
H-Bond Acceptors | 2 | [1] |
H-Bond Donors | 1 | [1] |
Fsp³ | 1.0 | [1] |
MDL Number | MFCD09722933 | [1] |
Spirocyclic scaffolds have transitioned from synthetic curiosities to essential components of the medicinal chemist's toolbox, driven by the recognition of their unique spatial and electronic properties. While complex natural products often contained spiro centers, systematic exploration in synthetic drug candidates gained significant momentum in the late 20th and early 21st centuries. The historical evolution of these scaffolds highlights a trajectory towards increasing complexity and targeted design:
Spirocyclic frameworks incorporating both nitrogen and oxygen heteroatoms offer a compelling combination of physicochemical properties and diverse pharmacophoric elements, making them particularly valuable in the design of bioactive molecules. The 4-oxa-1-azaspiro[5.5]undecane system, exemplified by 9-Methyl-4-oxa-1-azaspiro[5.5]undecane, sits within this important class:
Table 2: Bioactive Compounds Featuring Related Spirocyclic Scaffolds
Compound/Core Structure | Biological Target/Activity | Key Findings/Activity | Therapeutic Area | Ref |
---|---|---|---|---|
9-Methyl-4-oxa-1-azaspiro[5.5]undecane | Building Block / Scaffold | Key identifiers, physicochemical properties established. Synthetic accessibility. | Medicinal Chemistry Scaffold | [1] [8] |
1-Oxa-4,9-diazaspiro[5.5]undecane Urea (e.g., 19) | Soluble Epoxide Hydrolase (sEH) | Potent sEH inhibition. Lowered serum creatinine in rat glomerulonephritis model. Orally bioavailable. | Chronic Kidney Disease | [7] |
Pyrazole-Fused 1,9-Diazaspiro[5.5]undecan-2-ones (e.g., 1b) | Acetyl-CoA Carboxylase (ACC1/ACC2) | IC₅₀ ACC1 = 3.4 nM, IC₅₀ ACC2 = 1.0 nM. De novo lipogenesis inhibition in rats. | Obesity, Type 2 Diabetes | [5] |
Polyhydroxylated 2-Styrylchromones / Xanthones / Flavones | ROS/RNS Scavenging | Potent scavengers of specific ROS/RNS (e.g., H₂O₂, ¹O₂, O₂•⁻, ONOO⁻, •NO). IC₅₀ values often superior to controls. | Oxidative Stress-Related Diseases (Inflammation, Atherosclerosis) | [2] |
The structural features of 9-Methyl-4-oxa-1-azaspiro[5.5]undecane – its defined 3D structure, balanced physicochemical profile, presence of key heteroatoms (N, O), and synthetic tractability – position it as a versatile and promising scaffold. Its exploration, building on the historical success of spirocycles and the demonstrated bioactivity of closely related O,N-spiro systems, holds significant potential for generating novel leads across various therapeutic domains, including metabolic diseases, inflammation, and beyond. Future work will likely focus on its functionalization and incorporation into targeted pharmacophores for specific biological applications.
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: